molecular formula C7H9IO2 B12904111 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- CAS No. 78684-68-1

2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-

Cat. No.: B12904111
CAS No.: 78684-68-1
M. Wt: 252.05 g/mol
InChI Key: CMPQBFWDBHKWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- is a cyclopenta-fused γ-lactone derivative featuring a saturated bicyclic framework with an iodine substituent at position 5. The iodine substituent distinguishes it from similar compounds, which typically bear methyl, hydroxymethyl, or oxygenated functional groups (e.g., acetates or tetrahydrofuran derivatives) . The presence of iodine—a heavy halogen—likely impacts its molecular weight, polarizability, and reactivity compared to non-halogenated analogs.

Properties

CAS No.

78684-68-1

Molecular Formula

C7H9IO2

Molecular Weight

252.05 g/mol

IUPAC Name

6-iodo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7H,1-3H2

InChI Key

CMPQBFWDBHKWRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CC(=O)O2)I

Origin of Product

United States

Preparation Methods

Halogenation of Hexahydro-2H-cyclopenta[b]furan-2-one Derivatives

The key step in preparing 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- involves selective halogenation at the 6-position of the hexahydrocyclopenta[b]furan-2-one scaffold. This is typically achieved by reacting halogen-hydroxy-ketone precursors with iodine sources under controlled conditions.

  • Starting Materials: Halogen-hydroxy-ketones where the halogen can be chlorine, bromine, or iodine.
  • Halogenation Agents: Iodine or iodine-containing reagents (e.g., I2, N-iodosuccinimide).
  • Reaction Conditions: Mild acidic or neutral media, often with organic solvents such as dichloroethane or ethanol.
  • Workup: Extraction with organic solvents, washing with dilute acid and bicarbonate solutions to remove impurities.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Halogenation of Halogen-Hydroxy-Ketones Iodine or iodine reagents, dichloroethane, acid/base washes Good regioselectivity, straightforward Requires pre-formed hydroxy-ketones
Hypervalent Iodine(III)-Mediated Cyclization Diacetoxyiodobenzene, sodium carbonate, reflux ethanol One-pot, efficient cyclization, good yields Requires careful control of temperature and base
Photochemical Iodination Blue LED light, ICF2COC6H5, inert atmosphere Mild conditions, tunable selectivity Specialized equipment, longer reaction times

Detailed Research Findings

  • The halogenation of halogen-hydroxy-ketones with iodine sources leads to the formation of hexahydro-6-iodo derivatives with high regioselectivity, as demonstrated in patent HU193525B.
  • The hypervalent iodine(III)-mediated domino oxidative cyclization strategy enables the synthesis of cyclopenta[b]furan derivatives via a trienone intermediate, with sodium carbonate and diacetoxyiodobenzene in refluxing ethanol providing optimal yields.
  • Photochemical methods using blue LED irradiation have been successfully applied to related iodination reactions, offering mild and environmentally friendly conditions.
  • The compound’s iodine substituent is strategically valuable for further synthetic transformations, including Suzuki coupling reactions, which have been used to confirm stereochemistry and expand molecular complexity.

Chemical Reactions Analysis

Hypervalent Iodine(III)-Mediated Domino Oxidative Cyclization

The synthesis of iodinated cyclopenta[b]furan derivatives employs hypervalent iodine(III) reagents like diacetoxyiodobenzene (DAIB) . This method involves a one-pot dehydrogenation-cycloisomerization cascade:

  • Step 1 : DAIB oxidizes α,β,γ,δ-unsaturated carbonyl substrates to generate a trienone intermediate.

  • Step 2 : Thermal or acid-promoted cycloisomerization forms the cyclopenta[b]furan scaffold .

Key Reaction Conditions and Yields

Substrate (R Group)BaseTemperature (°C)Yield (%)
3b (Ph)Na₂CO₃80 (reflux)78
3c (4-MeO-Ph)K₂CO₃8065
3d (4-Cl-Ph)Cs₂CO₃10072

This method is notable for avoiding transition-metal catalysts and enabling stereoselective formation of the fused bicyclic system .

Suzuki-Miyaura Cross-Coupling Reactions

The iodinated cyclopenta[b]furan undergoes palladium-catalyzed Suzuki reactions to introduce aryl/heteroaryl groups at the iodine-substituted position.

General Procedure:

  • Substrate : 6-iodo-cyclopenta[b]furan (0.5 mmol)

  • Catalyst : Pd(dppf)Cl₂ (0.05 mmol)

  • Base : Cs₂CO₃ (1.5 mmol)

  • Conditions : Dioxane/H₂O (5:1), 100°C, 2 h under N₂ .

Representative Coupling Partners and Outcomes

Boronic AcidProduct Yield (%)Purity (HPLC)
Phenylboronic acid85>95%
4-Methoxyphenyl7892%
2-Thienyl6889%

This method diversifies the substituents on the cyclopenta[b]furan core, enhancing its utility in medicinal chemistry .

Base-Promoted Elimination and Rearrangement

The hexahydro-6-iodo substituent participates in elimination reactions under basic conditions to form dehydrogenated derivatives.

Example Reaction:

  • Substrate : Hexahydro-6-iodo-cyclopenta[b]furan-2-one

  • Reagents : NaOEt (2 equiv), EtOH, reflux

  • Product : Cyclopenta[b]furan-2-one with exocyclic double bond (73% yield) .

This reaction highlights the iodine atom’s role as a leaving group in dehydrohalogenation processes.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentKey AdvantageLimitation
Hypervalent iodine(III)DAIBMetal-free, high stereoselectivityLimited to specific substrates
Suzuki couplingPd(dppf)Cl₂Broad substrate scopeRequires inert atmosphere
Base-mediated eliminationNaOEtSimple conditionsModerate yields

Mechanistic Insights

  • DAIB-mediated cyclization proceeds via a cationic dienyl intermediate stabilized by acetic acid .

  • Suzuki reactions follow a standard palladium oxidative addition-transmetalation-reductive elimination pathway .

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis
The compound serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloisomerization and oxidative cyclization. For instance, studies have demonstrated that hypervalent iodine(III) can mediate the synthesis of cyclopenta[b]furan derivatives from this compound through a domino oxidative cyclization process .

Biological Activities

Antimicrobial and Antiviral Properties
Research indicates that 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- exhibits potential biological activities. It has been investigated for its antimicrobial and antiviral properties, making it a candidate for further exploration in drug development. The compound's mechanism of action may involve interaction with specific molecular targets, influencing pathways related to inflammation and infection.

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic effects in various medical conditions. Its ability to modulate biological pathways could lead to applications in treating diseases associated with inflammation or infection. The development of formulations utilizing this compound could enhance drug delivery systems, particularly in sustained-release formulations .

Industrial Applications

Material Development
In industrial contexts, 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo- is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative applications in the production of biodegradable materials and other environmentally friendly alternatives .

Case Studies and Research Findings

Study Focus Findings
Hypervalent Iodine(III)-Induced Domino Oxidative Cyclization Synthesis MethodologyShowed effective formation of cyclopenta[b]furan derivatives through sequential reactions mediated by hypervalent iodine.
Biodegradable Implants Medical ApplicationInvestigated the use of biopolymers for drug delivery systems, highlighting the importance of biodegradability in medical applications.
Antimicrobial Activity InvestigationBiological ActivityExplored the compound's potential against various pathogens, suggesting further research into its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular processes .

Comparison with Similar Compounds

Structural Differences

Cyclopenta[b]furan derivatives vary in substituent type, position, and stereochemistry:

  • Hexahydro-6a-methyl analog (CAS 39163-26-3): Methyl group at 6a-position . Corey Lactone Derivative (CAS 69222-61-3): 4-(hydroxymethyl) and 5-(tetrahydro-2H-pyran-2-yl)oxy groups . 1H-Cyclopenta[c]furan-1-one (CAS 88536-89-4): 6a-methyl and 6-(2-oxopropyl) groups, with a cyclopenta[c]furan core instead of [b] .
  • Stereochemistry :
    • Substituent stereochemistry significantly influences biological activity. For example, the (3aR,4S,5R,6aS) configuration in the Corey lactone derivative is critical for its role as a prostaglandin intermediate . Stereochemical data for the 6-iodo analog are unavailable but would similarly dictate its interactions.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target: Hexahydro-6-iodo- C₈H₁₁IO₂ ~266.08 (calculated) Hypothetical: High density due to iodine N/A
Hexahydro-6a-methyl (CAS 39163-26-3) C₉H₁₂O₂ 152.19 Structural data available (no boiling point)
Corey Lactone Derivative (CAS 69222-61-3) C₁₃H₂₀O₅ 256.29 Boiling point: 454.2°C (predicted)
1H-Cyclopenta[c]furan-1-one (CAS 88536-89-4) C₁₁H₁₆O₃ 196.24 Acute toxicity (oral, Category 4)
  • Iodine Effects : The 6-iodo substituent increases molecular weight (~266 vs. 152–256 for analogs) and likely reduces solubility in polar solvents due to iodine’s hydrophobic nature.

Biological Activity

2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-, also known as 6-iodo-3,5-methano-2H-cyclopenta[b]furan-2-one, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

PropertyValue
CAS No. 6935-56-4
Molecular Formula C14H13IO2
Molecular Weight 340.16 g/mol
IUPAC Name 2-iodo-9-phenyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one
InChI Key HSYRRILDTLPLIV-UHFFFAOYSA-N

Biological Activity

Research indicates that 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-, exhibits a variety of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of approximately 2.6 μM.
  • Antiviral Effects : The compound has been investigated for its antiviral properties, particularly in relation to its structural similarity to cannabinoids. It may interact with viral proteins or host cell receptors to inhibit viral replication.
  • Mechanism of Action : The proposed mechanism involves the binding of the compound to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Further studies are needed to elucidate the precise molecular targets.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of cyclopenta[b]furan compounds, including hexahydro-6-iodo-. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Antiviral Potential

In vitro studies have demonstrated that hexahydro-6-iodo compounds exhibit antiviral activity comparable to that of Δ9-tetrahydrocannabinol (Δ9-THC). These findings suggest potential therapeutic applications in treating viral infections .

Study 3: Comparative Analysis

Comparative studies with similar compounds revealed that while hexahydro-6-iodo shares structural features with other bioactive molecules, its unique iodine substitution may enhance its reactivity and biological efficacy.

Discussion

The biological activity of 2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-, presents promising avenues for further research. Its antimicrobial and antiviral properties are particularly noteworthy given the rising concern over antibiotic resistance and viral infections.

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy observed in vitro and assess safety profiles.
  • Mechanistic Studies : To identify specific molecular interactions and pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling hexahydro-6-iodo-2H-cyclopenta[b]furan-2-one in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS guidelines for acute toxicity (oral, dermal) and skin/eye irritation, as seen in structurally related cyclopenta[b]furanones . Use PPE (gloves, goggles, lab coats) and work in fume hoods to minimize exposure to volatile iodine byproducts.
  • Spill Management : Avoid dust formation; use inert adsorbents (e.g., vermiculite) for solid spills, and neutralize liquid spills with appropriate agents (e.g., sodium thiosulfate for iodine residues).
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the iodo group.

Q. Which spectroscopic techniques are optimal for characterizing the iodo substituent in hexahydro-6-iodo-2H-cyclopenta[b]furan-2-one?

  • Methodological Answer :

  • NMR : The iodine atom induces significant deshielding in adjacent carbons (¹³C NMR: δ ~60–100 ppm for C-I environments). Compare with non-iodinated analogs like Corey lactone derivatives (e.g., C8H12O4, δ 40–70 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Look for isotopic patterns (iodine has a natural abundance of 100% for ¹²⁷I), with molecular ion peaks at m/z = [M]⁺.
  • X-ray Crystallography : Ideal for confirming stereochemistry, leveraging iodine’s high electron density for precise structural resolution.

Q. How can synthetic routes be optimized for introducing the iodo group at the 6-position of the cyclopenta[b]furanone core?

  • Methodological Answer :

  • Electrophilic Iodination : Use I₂/KI in acetic acid or N-iodosuccinimide (NIS) under radical conditions, monitoring regioselectivity via TLC/HPLC.
  • Metal-Mediated Coupling : Employ Pd-catalyzed cross-coupling (e.g., Stille or Suzuki) with pre-functionalized iodinated intermediates, referencing strategies for Corey lactone derivatives .
  • Purification : Use column chromatography (silica gel) with non-polar solvents (hexane:EtOAc) to separate iodinated products from unreacted starting materials.

Advanced Research Questions

Q. What computational approaches predict the reactivity of the iodo group in hexahydro-6-iodo-2H-cyclopenta[b]furan-2-one under nucleophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Model the leaving group ability (e.g., iodine vs. bromine) using Gibbs free energy (ΔG‡) for SN2 transitions states. Compare with experimental kinetic data from halogenated cyclopenta[b]furanones .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance iodide departure, using COSMO-RS solvation models.
  • Steric Analysis : Assess steric hindrance around the 6-position using molecular docking software (e.g., AutoDock).

Q. How does the 6-iodo substituent influence the compound’s biological activity compared to other halogenated analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Test in vitro assays (e.g., enzyme inhibition) against non-iodinated and brominated analogs. For example, Corey lactone derivatives show bioactivity in prostaglandin synthesis .
  • Lipophilicity (logP) : Measure partition coefficients (HPLC) to evaluate iodine’s impact on membrane permeability.
  • Metabolic Stability : Use hepatic microsome assays to assess deiodination rates, a common metabolic pathway for iodinated organics.

Q. What strategies resolve contradictions in reported synthetic yields for iodinated cyclopenta[b]furanones?

  • Methodological Answer :

  • Parameter Screening : Optimize temperature, catalyst loading (e.g., Pd(PPh₃)₄), and iodine source (e.g., I₂ vs. NIS) via Design of Experiments (DoE) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-iodinated species or ring-opened derivatives).
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis, as seen in Corey lactone synthesis (e.g., Sharpless epoxidation) .

Key Considerations for Researchers

  • Toxicity Profiling : Conduct acute toxicity assays (e.g., LD50 in murine models) to address iodine-specific hazards beyond GHS classifications .
  • Environmental Impact : Assess aquatic toxicity (OECD Test Guideline 201) due to iodine’s persistence in ecosystems.
  • Stereochemical Integrity : Validate enantiopurity via chiral HPLC or circular dichroism, critical for bioactive applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.